1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine
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Overview
Description
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring, along with the sulfonyl and piperidine moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an amidoxime with an appropriate nitrile under acidic conditions, often using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts.
Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s reactivity and biological activity.
Scientific Research Applications
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to biological targets . The sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity . Additionally, the piperidine ring may contribute to the compound’s ability to modulate receptor activity, leading to various pharmacological effects .
Comparison with Similar Compounds
1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine can be compared with other similar compounds, such as:
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound shares the oxadiazole ring but lacks the sulfonyl and piperidine moieties, resulting in different chemical reactivity and biological activity.
2,5-Di-substituted 1,3,4-oxadiazoles: These compounds feature a different oxadiazole isomer and may exhibit distinct properties and applications.
tert-Butyl 4-[(E)-But-1-en-3-yl]oxadiazole derivatives: These derivatives have variations in the substituents on the oxadiazole ring, leading to unique chemical and biological profiles.
Properties
IUPAC Name |
5-tert-butyl-3-[2-methoxy-5-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-13-8-6-7-11-22(13)27(23,24)14-9-10-16(25-5)15(12-14)17-20-18(26-21-17)19(2,3)4/h9-10,12-13H,6-8,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYILIBUGBNCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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